molecular formula C22H20O2 B3298653 Z-4-(4-hydroxy-1,2-diphenyl-but-1-enyl)-phenol CAS No. 89778-37-0

Z-4-(4-hydroxy-1,2-diphenyl-but-1-enyl)-phenol

Cat. No. B3298653
CAS RN: 89778-37-0
M. Wt: 316.4 g/mol
InChI Key: JRAPAWFDOQVLLC-DQRAZIAOSA-N
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Description

Z-4-(4-hydroxy-1,2-diphenyl-but-1-enyl)-phenol, also known as ZBD-2, is a synthetic compound that has gained attention for its potential use in various scientific research applications. This compound is a derivative of resveratrol, a natural compound found in grapes, berries, and peanuts, which has been shown to have various health benefits. ZBD-2 has been synthesized to have improved stability and potency compared to resveratrol, making it a promising compound for further research.

Scientific Research Applications

Catalytic Applications

Z-4-(4-hydroxy-1,2-diphenyl-but-1-enyl)-phenol has been explored for its catalytic applications. In one study, metal-organic frameworks based on Zn2+ and different aromatic carboxylic acid ligands, including a compound structurally similar to Z-4-(4-hydroxy-1,2-diphenyl-but-1-enyl)-phenol, were used as catalysts in the transesterification process. This process evaluated their catalytic activities by the yield of phenol and the hydroxyl value in the production of polycarbonate diol (PCDL) (Wang et al., 2013).

Photochemistry and Polymerization

The photochemistry of compounds structurally related to Z-4-(4-hydroxy-1,2-diphenyl-but-1-enyl)-phenol has been studied, particularly in the context of photoenol formation. This research indicates the compound's potential for applications in creating complex mixtures of photochemical products (Netto-Ferreira et al., 1997). Additionally, the enzymatic polymerization of phenols and their derivatives, such as 4-phenylphenol, which bears a resemblance to Z-4-(4-hydroxy-1,2-diphenyl-but-1-enyl)-phenol, has been explored, revealing potential for the synthesis of high-molecular-weight polymers (Shiyu, 2004).

Biodegradation and Environmental Applications

The biodegradation of diphenyl ether and its derivatives by certain bacterial strains, like Sphingomonas sp., suggests the potential of Z-4-(4-hydroxy-1,2-diphenyl-but-1-enyl)-phenol in environmental remediation. These bacteria utilize such compounds as carbon sources, indicating their role in the degradation of phenolic environmental pollutants (Schmidt et al., 1992).

Antioxidant Activity

Research on the structure-antioxidant activity relationship of phenolic compounds, including studies on methoxy, phenolic hydroxyl, and carboxylic acid groups, provides insight into the antioxidant potential of Z-4-(4-hydroxy-1,2-diphenyl-but-1-enyl)-phenol. These studies show that certain structural elements can significantly enhance the antioxidant activities of phenolic acids, which may be relevant for the compound (Chen et al., 2020).

properties

IUPAC Name

4-[(Z)-4-hydroxy-1,2-diphenylbut-1-enyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O2/c23-16-15-21(17-7-3-1-4-8-17)22(18-9-5-2-6-10-18)19-11-13-20(24)14-12-19/h1-14,23-24H,15-16H2/b22-21-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRAPAWFDOQVLLC-DQRAZIAOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)O)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)O)/CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-4-(4-hydroxy-1,2-diphenyl-but-1-enyl)-phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Gennari, D Merlotti, F Valleggi… - Expert Opinion on …, 2009 - Taylor & Francis
Background: Selective estrogen receptor modulators (SERMs) are structurally different compounds that interact with intracellular estrogen receptors in target organs as estrogen …
Number of citations: 33 www.tandfonline.com

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